molecular formula C7H6O3 B013553 Protocatechualdehyde CAS No. 139-85-5

Protocatechualdehyde

Cat. No. B013553
CAS RN: 139-85-5
M. Wt: 138.12 g/mol
InChI Key: IBGBGRVKPALMCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Protocatechualdehyde can be synthesized through several biochemical pathways. One notable method involves the microbial conversion of caffeic acid by engineered Escherichia coli cells expressing specific enzymes. These enzymes convert caffeic acid into protocatechualdehyde, which can then undergo further modifications to form complex compounds like melanin pigments. This process highlights the potential of biotechnological approaches in synthesizing PCA and its derivatives for various applications (Ahn et al., 2019).

Molecular Structure Analysis

Protocatechualdehyde's molecular structure analysis reveals its ability to form hydrogen-bonded complexes with other molecules, such as acetone, in inert solvents. Studies utilizing NMR spectroscopy and molecular dynamics simulations have shown that PCA can form predominantly hydrogen-bonded complexes in a 1:1 composition, indicating its potential for interacting with various biological molecules and altering their properties and functions (Gurina & Golubev, 2020).

Chemical Reactions and Properties

PCA undergoes various chemical reactions, including oxidative modification and polymerization, to form complex structures such as melanin. These reactions are crucial for understanding PCA's role in natural pigment formation and its potential industrial applications. The ability of PCA to react and form stable complexes with metals and other organic compounds further underscores its chemical versatility and potential as a functional material (Ahn et al., 2019).

Physical Properties Analysis

The physical properties of protocatechualdehyde, including its solubility, melting point, and stability, are important for its practical applications. These properties influence PCA's behavior in biological systems and its efficacy as a therapeutic agent. Understanding these properties is crucial for formulating PCA for use in medicine and other industries.

Chemical Properties Analysis

Protocatechualdehyde exhibits significant antioxidant activity, as demonstrated by its ability to scavenge free radicals. This activity is attributed to its phenolic structure, which is capable of donating hydrogen atoms to neutralize free radicals, thereby preventing oxidative stress and cellular damage. Additionally, PCA's anticancer activity is linked to its ability to induce apoptosis and cell cycle arrest in various cancer cell lines, highlighting its potential as an anticancer agent (Jeong & Lee, 2013).

Scientific Research Applications

  • Volumetric Properties and Refractive Indices : PCA's volumetric properties and refractive indices are utilized to study interactions between drug molecules in aqueous solutions. This helps in understanding drug molecule interactions both with coexisting species and among themselves (Xie et al., 2015).

  • Enhancing Anticoagulant Activity and Endothelial Cell Affinity : PCA has been found to improve anticoagulant activity and enhance endothelial cell affinity in silk fibroin, which is significant for medical applications (Wang et al., 2008).

  • Diabetic Complications : It may play a role in treating diabetic complications, such as diabetic cataract, by interacting with specific targets and signal pathways (Cheng et al., 2021).

  • Anti-Cancer Activities : PCA exhibits anti-cancer properties. It downregulates cyclin D1 and HDAC2 in human colorectal cancer cells (Jeong & Lee, 2013) and shows antiproliferative and pro-apoptotic properties in human breast cancer cells, affecting Î2-catenin and cyclin D1 expression (Choi et al., 2014).

  • Construction of Defective COF-LZU1 : PCA is used in constructing defective COF-LZU1 with Lewis acid sites, which is significant for catalytic alcoholysis of epoxides under mild conditions (Shi et al., 2020).

  • Improvement in Sperm Survival and Testicular Damage Reduction : PCA increases mouse sperm survival and integrity in vitro and reduces cyclophosphamide-induced mouse testicular damage in vivo (An et al., 2017).

  • Protective Effects on Endothelial Cells : It has protective effects against ox-LDL-induced injury in human umbilical vein endothelial cells, potentially related to the CD40/CD40L pathway (Han et al., 2007).

  • Antioxidant and Antitumor Activities : PCA demonstrates potent antioxidant activity and antitumor activity against MCF-7 human breast cancer cells (Kim, Kim, & Jung, 2008).

  • Inhibitory Effect on Steel Corrosion : It acts as a moderate inhibitor on cold rolled steel in HCl solution, with effectiveness increasing with concentration and decreasing with temperature (Guannan, 2009).

  • Antibacterial Activity : PCA exhibits strong antibacterial activity against Ralstonia solanacearum and may serve as an effective antibacterial agent for controlling bacterial wilt (Li et al., 2016).

  • Pharmacokinetic Interactions : It and its components in Salvia Miltiorrhiza Bge. extracts interact significantly with the pharmacokinetics of their main components (Song, Hang, & Zhang, 2007).

  • Quality Control Applications : Various studies have developed methods for determining PCA content in different pharmaceutical preparations, indicating its relevance in quality control (Juan, 2004), (Yun-fei, 2007), (Dan, 2004).

  • Absorption Mechanism Study : Research on the absorption mechanism of PCA in rats suggests it involves passive diffusion (Jiang, 2003).

Safety And Hazards

Protocatechualdehyde is generally considered safe, but caution should be exercised due to its potential reactivity and instability in water. It is essential to handle it properly and follow safety guidelines .

properties

IUPAC Name

3,4-dihydroxybenzaldehyde
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InChI

InChI=1S/C7H6O3/c8-4-5-1-2-6(9)7(10)3-5/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IBGBGRVKPALMCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H6O3
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DSSTOX Substance ID

DTXSID4074512
Record name Protocatechualdehyde
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Molecular Weight

138.12 g/mol
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Physical Description

Solid; [Merck Index] Light brown powder; [Alfa Aesar MSDS]
Record name Protocatechualdehyde
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Vapor Pressure

0.000116 [mmHg]
Record name Protocatechualdehyde
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Product Name

Protocatechualdehyde

CAS RN

139-85-5
Record name 3,4-Dihydroxybenzaldehyde
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Synthesis routes and methods I

Procedure details

4-hydroxy-3-methoxybenzaldehyde; 3,4-dimethoxybenzaldehyde heliotropin; 3,4-methylenedioxybenzaldehyde bourbonal; 3-ethoxy-4-hydroxybenzaldehyde; 3-hydroxy-4-methoxybenzaldehyde; 2-hydroxy-3-methoxybenzaldehyde; 2,5-dihydroxybenzaldehyde; and 2,4-diformyl-6-methoxyphenol.
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3,4-dimethoxybenzaldehyde heliotropin
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3,4-methylenedioxybenzaldehyde bourbonal
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Synthesis routes and methods II

Procedure details

Similarly, the other acylated-5-(substituted benzal) hydantoins can be prepared by heating the appropriately substituted benzaldehyde and an anhydrous alkali metal alkanoate together with hydantoin and the corresponding acid anhydride. The reaction is generally conducted at an elevated temperature until the reaction is substantially complete. For example, in the reaction of benzaldehydes with hydantoin in the presence of anhydrous sodium acetate and acetic anhydride, the reaction is generally carried out at about 125°-140° C. it has also been found that potassium bicarbonate can be used in place of the anhydrous alkali metal alkanoate with similar results being obtained. After the condensation is complete, the reaction mixture is cooled, usually overnight, treated with water and then refrigerated for several hours. The crystalline product is then filtered, washed with water and dried. The major portion of the product appears to be the mono-acylated compound, together with small amounts of di-acylated compound. Where the aromatic aldehyde starting material contains phenolic hydroxylic groups, it has been found that these are acylated under the conditions of the reaction. Thus protocatechualdehyde, hydantoin, anhydrous sodium acetate, and acetic anhydride gave acetylated 5-(3',4'-diacetoxybenzal) hydantoin.
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benzaldehydes
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acylated-5-(substituted benzal) hydantoins
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substituted benzaldehyde
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Synthesis routes and methods III

Procedure details

Aryl-aldehyde dehydrogenase (Gross, G. G. et al., Biochem. Biophy. Res. Commun. 32:173 (1968); Gross, G. G. et al., Eur. J. Biochem. 8:413 (1969); Gross, G. G., Eur. J. Biochem. 31:585 (1972); Zenk, M. H. et al., Recent Adv. Phytochem. 4:87 (1972)) in Neurospora crassa mycelial extract was purified away from an unwanted dehydrogenase which reduced vanillin to vanillyl alcohol. Vanillic, protocatechuic, and isovanillic acids were extracted into EtOAc after acidification of fermentor broth. A subsequent reprecipitation step increased the vanillic acid/protocatechuic acid ratio from 1:2 to 2.5:1 (mol/mol). The resulting aromatic mixture was incubated with glucose 6-phosphate dehydrogenase (to recycle NADP+) 25 and aryl-aldehyde dehydrogenase at 30° C. and pH 8.0 using 0.07 equiv of NADP+ and 2 equiv of ATP relative to vanillic acid. Reduction of vanillic acid to vanillin (FIG. 2) proceeded in 92% yield in 7 h. Reduction of protocatechuic acid was slower with a 33% yield of protocatechualdehyde obtained after 7 h. Vanillin was extracted from the enzymatic reduction with CH2Cl2 leaving protocatechualdehyde and protocatechuic acid in the aqueous phase. Isovanillin at 10 mol % remained as the only contaminant. Extraction of the fermentor broth, selective precipitation to remove excess protocatechuic acid, aryl-aldehyde dehydrogenase reduction, and the final CH2Cl2 extraction led to a 66% overall yield (mol/mol) for conversion of vanillic acid into vanillin.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
3,190
Citations
GH Du, YH Wang, WH Li, GH Du - Natural Small Molecule Drugs from …, 2018 - Springer
… Protocatechualdehyde is a kind of phenolic acid compound … Protocatechualdehyde is an important pharmaceutical … Protocatechualdehyde has wide pharmacological activities including …
J Choi, X Jiang, JB Jeong, SH Lee - Journal of Medicinal Food, 2014 - liebertpub.com
Protocatechualdehyde (PCA) is a natural polyphenol compound isolated from the root of the herb S. miltiorrhiza and barley tea plants. PCA possesses antiproliferative and pro-apoptotic …
Number of citations: 48 www.liebertpub.com
B Ji, K Yuan, J Li, BJ Ku, PS Leung… - Annals of Translational …, 2021 - ncbi.nlm.nih.gov
Background The present study was conducted with the aim of clarifying the effects of protocatechualdehyde (PCA) on the endothelial function in streptozotocin (STZ)-induced diabetic …
JB Jeong, SH Lee - Biochemical and Biophysical Research …, 2013 - Elsevier
Protocatechualdehyde (PCA) is a naturally occurring polyphenol found in barley, green cavendish bananas, and grapevine leaves. Although a few studies reported growth-inhibitory …
C Guo, S Wang, J Duan, N Jia, Y Zhu, Y Ding… - Molecular …, 2017 - Springer
Oxidative stress is closely related to the pathogenesis of ischemic stroke. Protocatechualdehyde (PCA) is a phenolic acid compound that has the putative antioxidant activities. The …
J Yang, J Li, R Tan, X He, X Lin, X Zhong… - Phytotherapy …, 2021 - Wiley Online Library
Persistent chronic inflammation and fibrosis product accumulation aggravate tubulointerstitial fibrosis (TIF), leading to the progression of chronic kidney disease. The aim of this study …
H Huang, W Jiang, K Hong, J Cai, Y He… - Phytotherapy …, 2021 - Wiley Online Library
Inflammatory osteolysis as a consequence of chronic bacterial infection underlies several lytic bone conditions, such as otitis media, osteomyelitis, septic arthritis, periodontitis, …
YJ Wan, YH Wang, Q Guo, Y Jiang, PF Tu… - European Journal of …, 2021 - Elsevier
Endoplasmic reticulum (ER) stress has been considered as a promising strategy in developing novel therapeutic agents for cardiovascular diseases through inhibiting cardiomyocyte …
S Li, Y Yu, J Chen, B Guo, L Yang, W Ding - Molecules, 2016 - mdpi.com
Protocatechualdehyde (PCA) is an important plant-derived natural product that has been … Therefore, in this study, protocatechualdehyde was evaluated for its antibacterial activity …
Number of citations: 63 0-www-mdpi-com.brum.beds.ac.uk
S Cao, S Chen, X Qiao, Y Guo, F Liu, Z Ding… - Frontiers in …, 2022 - frontiersin.org
Background: Oxidative stress induced endothelial cell death, such as apoptosis and autophagy, plays a critical role in ischemia-reperfusion injury. Protocatechualdehyde (PCA) is a …
Number of citations: 9 www.frontiersin.org

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